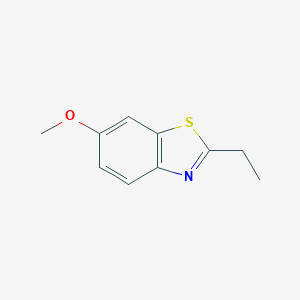

2-Ethyl-6-methoxy-1,3-benzothiazole

Description

Structure

2D Structure

Properties

CAS No. |

17142-77-7 |

|---|---|

Molecular Formula |

C10H11NOS |

Molecular Weight |

193.27 g/mol |

IUPAC Name |

2-ethyl-6-methoxy-1,3-benzothiazole |

InChI |

InChI=1S/C10H11NOS/c1-3-10-11-8-5-4-7(12-2)6-9(8)13-10/h4-6H,3H2,1-2H3 |

InChI Key |

FODBYDGJZCABRE-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=C(S1)C=C(C=C2)OC |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, detailed experimental protocols based on established methodologies for analogous structures, and expected characterization data.

Overview of Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process commencing with a commercially available starting material, 4-methoxyaniline. The general synthetic approach involves the formation of the benzothiazole core followed by the introduction of the ethyl group at the 2-position.

The key steps are:

-

Synthesis of 2-Amino-6-methoxybenzothiazole: This is achieved by the thiocyanation of 4-methoxyaniline.

-

Preparation of 2-Amino-5-methoxythiophenol: This intermediate is obtained through the alkaline hydrolysis of 2-Amino-6-methoxybenzothiazole.

-

Synthesis of this compound: This final step involves the condensation of 2-amino-5-methoxythiophenol with propionaldehyde, followed by oxidation.

Experimental Protocols

The following protocols are based on established and reliable methods for the synthesis of similar benzothiazole derivatives.

Synthesis of 2-Amino-6-methoxybenzothiazole

This procedure follows the general method for the synthesis of 2-aminobenzothiazoles from anilines.

Materials:

-

4-methoxyaniline

-

Ammonium thiocyanate

-

Glacial acetic acid

-

Bromine

Procedure:

-

A solution of 4-methoxyaniline (1.0 eq) in glacial acetic acid is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Ammonium thiocyanate (3.0 eq) is added to the solution, and the mixture is cooled to 0-5 °C in an ice bath.

-

A solution of bromine (1.0 eq) in glacial acetic acid is added dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

-

The mixture is then poured into ice water, and the precipitated solid is collected by filtration.

-

The solid is washed with water and then neutralized with a sodium bicarbonate solution.

-

The crude product is recrystallized from ethanol to afford pure 2-Amino-6-methoxybenzothiazole.

Preparation of 2-Amino-5-methoxythiophenol

This protocol is adapted from a known procedure for the hydrolysis of 2-aminobenzothiazoles.

Materials:

-

2-Amino-6-methoxybenzothiazole

-

Potassium hydroxide

-

Hydrochloric acid

-

Acetic acid

Procedure:

-

To a stirred solution of 8N potassium hydroxide, 2-Amino-6-methoxybenzothiazole (1.0 eq) is added, and the mixture is refluxed overnight.

-

The resulting solution is cooled to room temperature and neutralized by the addition of concentrated hydrochloric acid to pH 8.0, followed by acetic acid to pH 6.0.

-

The precipitate which forms is filtered and washed with water to afford 2-amino-5-methoxythiophenol, which should be used immediately in the next step.

Synthesis of this compound

This two-step procedure is based on the synthesis of 2-alkylbenzothiazoles from 2-aminothiophenols and aliphatic aldehydes.

Step 2.3.1: Condensation to 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole

Materials:

-

2-Amino-5-methoxythiophenol

-

Propionaldehyde

-

Dichloromethane

-

4Å Molecular sieves

Procedure:

-

To a stirred solution of propionaldehyde (1.5 eq) in dichloromethane, 4Å molecular sieves are added.

-

2-Amino-5-methoxythiophenol (1.0 eq) is added dropwise to the mixture, and it is stirred at room temperature for 1.5 - 2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the molecular sieves.

-

The solvent is evaporated under reduced pressure to yield the crude 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole, which can be used in the next step without further purification.

Step 2.3.2: Oxidation to this compound

Materials:

-

Crude 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole

-

Silica gel supported Pyridinium chlorochromate (PCC)

-

Dichloromethane

Procedure:

-

The crude 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole is dissolved in dichloromethane.

-

Silica gel supported PCC (1.5 eq) is added to the solution, and the mixture is stirred at room temperature for 2-3 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is filtered through a pad of silica gel to remove the oxidant.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to give the final product, this compound.

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Methoxyaniline | C₇H₉NO | 123.15 | Colorless to yellowish liquid |

| 2-Amino-6-methoxybenzothiazole | C₈H₈N₂OS | 180.23 | Yellowish solid |

| 2-Amino-5-methoxythiophenol | C₇H₉NOS | 155.22 | Off-white to pale yellow solid |

| This compound | C₁₀H₁₁NOS | 193.27 | Pale yellow solid or oil |

Table 2: Expected Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Synthesis of 2-Amino-6-methoxybenzothiazole | 4-Methoxyaniline, NH₄SCN, Br₂ | Glacial Acetic Acid | 0 - RT | 3 - 4 | 60 - 70 |

| Preparation of 2-Amino-5-methoxythiophenol | 2-Amino-6-methoxybenzothiazole, KOH | Water | Reflux | 12 - 16 | 70 - 80 |

| Synthesis of this compound | 2-Amino-5-methoxythiophenol, Propionaldehyde | Dichloromethane | RT | 4 - 6 | 80 - 90 |

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 6.90 (dd, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.10 (q, 2H, -CH₂-), 1.45 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.0 (C=N), 156.0 (C-OCH₃), 153.0 (Ar-C), 135.0 (Ar-C), 124.0 (Ar-CH), 115.0 (Ar-CH), 104.0 (Ar-CH), 55.8 (-OCH₃), 28.0 (-CH₂-), 14.0 (-CH₃) |

| IR (KBr, cm⁻¹) | ν: 3060 (Ar C-H), 2970, 2930, 2870 (Aliphatic C-H), 1600 (C=N), 1520 (C=C), 1250 (C-O) |

| Mass Spectrometry (EI) | m/z (%): 193 (M⁺, 100), 178 (M⁺ - CH₃, 40), 164 (M⁺ - C₂H₅, 20) |

Note: The spectroscopic data presented are predicted based on the analysis of structurally similar compounds and may vary slightly from experimentally obtained values.

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow for Final Synthesis Step

An In-depth Technical Guide to the Characterization of 2-Ethyl-6-methoxy-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethyl-6-methoxy-1,3-benzothiazole. Given the specificity of this molecule, this guide synthesizes information from closely related analogs and established principles of organic chemistry to present a predictive and practical framework for its study.

Introduction

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in a wide range of biologically active compounds.[1][2] Derivatives of benzothiazole have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1][3] The substituent at the 2-position and modifications on the benzene ring, such as the 6-methoxy group, are crucial for modulating the biological and physical properties of these molecules. This guide focuses on the characterization of this compound, a derivative with potential for further investigation in drug discovery and development.

Synthesis

A plausible and efficient method for the synthesis of this compound involves the condensation of 2-amino-5-methoxythiophenol with propionaldehyde, followed by an oxidative cyclization. This approach is adapted from established procedures for the synthesis of 2-alkylbenzothiazoles.[4]

-

Reaction Setup: To a stirred solution of propionaldehyde (1.1 equivalents) in a suitable solvent such as dichloromethane or ethanol, add 4Å molecular sieves.

-

Addition of Thiophenol: Add a solution of 2-amino-5-methoxythiophenol (1 equivalent) in the same solvent dropwise to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the molecular sieves. Evaporate the solvent under reduced pressure to obtain the crude 2-ethyl-2,3-dihydro-6-methoxy-1,3-benzothiazole intermediate.

-

Oxidation: Dissolve the crude intermediate in a suitable solvent and treat with an oxidizing agent, such as silica gel-supported pyridinium chlorochromate (PCC) or manganese dioxide (MnO2), to facilitate the aromatization to the benzothiazole ring.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

The following tables summarize the expected physicochemical and spectroscopic data for this compound, based on data from its close analog, 6-methoxy-2-methylbenzothiazole.[5]

| Property | Predicted Value |

| Molecular Formula | C10H11NOS |

| Molecular Weight | 193.27 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., DMSO, CH2Cl2, Ethyl Acetate); Insoluble in water. |

Data is extrapolated from 6-methoxy-2-methylbenzothiazole.[5]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-4 |

| ~7.28 | d | 1H | H-7 |

| ~7.05 | dd | 1H | H-5 |

| ~3.85 | s | 3H | -OCH₃ |

| ~3.00 | q | 2H | -CH₂-CH₃ |

| ~1.45 | t | 3H | -CH₂-CH₃ |

Predicted values based on known benzothiazole chemical shifts.

| Chemical Shift (ppm) | Assignment |

| ~170 | C-2 |

| ~157 | C-6 |

| ~154 | C-7a |

| ~136 | C-3a |

| ~124 | C-4 |

| ~115 | C-5 |

| ~104 | C-7 |

| ~56 | -OCH₃ |

| ~25 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Data is extrapolated from 2-methylbenzothiazole.[6][7]

| Technique | Expected Peaks/Fragments |

| IR (cm⁻¹) | ~3050 (Ar C-H str), ~2970 (Aliphatic C-H str), ~1600 (C=N str), ~1500 (Ar C=C str), ~1250 (C-O str), ~830 (C-S str) |

| Mass Spec (m/z) | M⁺ at ~193, fragments corresponding to loss of ethyl and methoxy groups. |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to assign chemical shifts and coupling constants.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid) using an FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for the functional groups present.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the compound into an ESI or GC-MS instrument.

-

Acquire the mass spectrum in positive ion mode.

-

Determine the molecular ion peak and analyze the fragmentation pattern.

-

Caption: Logical workflow for the characterization of a synthesized compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the benzothiazole scaffold is a well-known pharmacophore. Many derivatives have been shown to interact with various biological targets. For instance, some benzothiazoles act as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

The diagram below illustrates a hypothetical mechanism by which a benzothiazole derivative could exert anti-cancer effects by inhibiting a receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR or VEGFR pathway. Inhibition of the RTK would block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are often dysregulated in cancer.

Caption: Hypothetical inhibition of an RTK signaling pathway by a benzothiazole derivative.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and predictive data from closely related analogs, researchers can efficiently approach the study of this novel compound. The versatile benzothiazole core suggests that this molecule may possess interesting biological properties, warranting further investigation for potential applications in drug discovery and materials science.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. A simple and efficient route for synthesis of 2-alkylbenzothiazoles : Oriental Journal of Chemistry [orientjchem.org]

- 5. 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR [m.chemicalbook.com]

- 6. Benzothiazole, 2-methyl- [webbook.nist.gov]

- 7. Benzothiazole, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-6-methoxy-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Ethyl-6-methoxy-1,3-benzothiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Core Chemical Properties

This compound is a substituted benzothiazole, a class of heterocyclic compounds recognized for their diverse pharmacological activities. While specific experimental data for this particular derivative is not widely available in public literature, its properties can be extrapolated from closely related compounds and general chemical principles.

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C10H11NOS | Calculated |

| Molecular Weight | 193.27 g/mol | Calculated |

| Melting Point | Not available | Data for related 2-alkyl-6-methoxy-benzothiazoles would be required for an accurate estimate. |

| Boiling Point | Not available | Data for related 2-alkyl-6-methoxy-benzothiazoles would be required for an accurate estimate. |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane. Limited solubility in water is predicted. | Based on the general solubility of benzothiazole derivatives.[1] |

| Appearance | Likely a solid at room temperature. | Based on related 2-substituted benzothiazoles. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for 2-substituted benzothiazoles. A common and effective method involves the condensation of 2-amino-6-methoxythiophenol with a suitable carboxylic acid derivative or aldehyde.

Experimental Protocol: Synthesis from 2-Amino-6-methoxybenzothiazole

A plausible synthetic route involves the reaction of 2-amino-6-methoxybenzothiazole with propionaldehyde followed by an oxidation step. This method is adapted from general procedures for the synthesis of 2-alkylbenzothiazoles.[2]

Materials:

-

2-Amino-6-methoxybenzothiazole

-

Propionaldehyde

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Oxidizing agent (e.g., Manganese dioxide, Potassium permanganate)

-

Glacial Acetic Acid (optional, as catalyst)

-

Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Condensation: Dissolve 2-amino-6-methoxybenzothiazole (1 equivalent) in an anhydrous solvent. Add propionaldehyde (1.2 equivalents) and a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Oxidation: Upon completion of the condensation, add the oxidizing agent (e.g., activated manganese dioxide, 5-10 equivalents) portion-wise to the reaction mixture.

-

Stir the mixture vigorously at room temperature or gentle reflux for 4-8 hours, again monitoring by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the oxidizing agent. Wash the filter cake with the reaction solvent.

-

Wash the combined filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected spectral data would be analogous to that of similar 2-alkyl-6-methoxy-benzothiazoles.[3]

Potential Biological Activities and Signaling Pathways

The benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] While specific studies on this compound are limited, its biological profile can be inferred from the activities of structurally related molecules.

The introduction of an ethyl group at the 2-position and a methoxy group at the 6-position can modulate the lipophilicity and electronic properties of the benzothiazole core, potentially influencing its interaction with biological targets. For instance, various 2-substituted benzothiazoles have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

Below is a generalized workflow for screening the biological activity of a novel benzothiazole derivative like this compound.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel benzothiazole derivatives.

Conclusion

This compound represents an interesting, yet underexplored, derivative of the pharmacologically significant benzothiazole family. Based on established synthetic methodologies for related compounds, its preparation is feasible. While specific experimental data on its physicochemical and biological properties are scarce, the extensive research on the benzothiazole scaffold suggests that this compound may possess valuable biological activities. Further investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential in medicinal chemistry and drug development. This guide provides a foundational framework for researchers to initiate such studies.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. nveo.org [nveo.org]

- 3. ias.ac.in [ias.ac.in]

- 4. [PDF] Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | Semantic Scholar [semanticscholar.org]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. iosrjournals.org [iosrjournals.org]

Spectroscopic and Synthetic Profile of 2-Ethyl-6-methoxy-1,3-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for the heterocyclic compound 2-Ethyl-6-methoxy-1,3-benzothiazole. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide leverages data from closely related analogues to predict its spectroscopic properties. The presented experimental protocols are generalized based on established methods for the synthesis and characterization of 2-substituted-6-methoxybenzothiazoles.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 2-amino-6-methoxybenzothiazole, 2-methyl-6-methoxybenzothiazole, and other 2-alkyl-6-methoxybenzothiazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.80 | d | 1H | H-4 |

| ~7.35 | d | 1H | H-7 |

| ~7.00 | dd | 1H | H-5 |

| ~3.85 | s | 3H | -OCH₃ |

| ~3.10 | q | 2H | -CH₂-CH₃ |

| ~1.45 | t | 3H | -CH₂-CH₃ |

Note: Coupling constants (J) are expected to be in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-2 |

| ~157 | C-6 |

| ~148 | C-7a |

| ~135 | C-3a |

| ~124 | C-4 |

| ~115 | C-5 |

| ~104 | C-7 |

| ~56 | -OCH₃ |

| ~28 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~193 | [M]⁺ (Molecular Ion) |

| ~178 | [M - CH₃]⁺ |

| ~164 | [M - C₂H₅]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1600 | C=N stretch (thiazole ring) |

| ~1450-1550 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (asymmetric, aryl ether) |

| ~1030 | C-O stretch (symmetric, aryl ether) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible and efficient method for the synthesis of 2-alkylbenzothiazoles involves the condensation of 2-aminothiophenols with aliphatic aldehydes, followed by oxidation.

Materials:

-

4-methoxy-2-aminothiophenol

-

Propanal

-

4Å Molecular Sieves

-

Dichloromethane (DCM)

-

Silica gel supported Pyridinium Chlorochromate (PCC)

Procedure:

-

To a stirred solution of propanal (1.1 equivalents) in dichloromethane, add 4Å molecular sieves.

-

Add 4-methoxy-2-aminothiophenol (1 equivalent) dropwise to the mixture and stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the molecular sieves.

-

Evaporate the solvent under reduced pressure to obtain the intermediate 2-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole.

-

Dissolve the crude intermediate in dichloromethane and add silica gel supported PCC.

-

Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

-

Filter the mixture through a pad of silica gel and wash with dichloromethane.

-

Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer.

-

Samples are to be dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

Mass spectra are to be obtained using an electron ionization (EI) mass spectrometer.

-

The molecular ion peak [M]⁺ and major fragmentation peaks are to be recorded.

Infrared (IR) Spectroscopy:

-

IR spectra are to be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

Characteristic absorption frequencies are to be reported in wavenumbers (cm⁻¹).

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

Biological Activity of 2-Substituted-6-Methoxy-1,3-Benzothiazoles: A Technical Overview

Disclaimer: Extensive literature searches did not yield specific biological activity data for 2-Ethyl-6-methoxy-1,3-benzothiazole . This technical guide therefore provides a comprehensive overview of the biological activities of the broader class of 2-substituted-6-methoxy-1,3-benzothiazole derivatives, for which significant research is available. The information presented here may serve as a valuable reference for predicting the potential activities of the specific compound of interest and for designing future research.

The 6-methoxy-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide summarizes key findings on their anticancer, antimicrobial, and enzyme inhibitory properties, presenting quantitative data, experimental protocols, and relevant biological pathways.

Anticancer Activity

Derivatives of 6-methoxy-1,3-benzothiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The substitution at the 2-position of the benzothiazole ring plays a crucial role in modulating this activity.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-substituted-6-methoxy-benzothiazole derivatives against different human cancer cell lines.

| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(3,4,5-trimethoxyphenyl) | Prostate (PC3) | 2.04 | [1] |

| 2 | 2-(3,4,5-trimethoxyphenyl) | Prostate (22RV1) | 2.13 | [1] |

| 3 | 2-(3,4,5-trimethoxyphenyl) | Prostate (LNCaP) | 4.31 | [1] |

| 4 | 2-(3,4,5-trimethoxyphenyl) | Prostate (C42B) | 2.81 | [1] |

| 5 | Benzylidine derivative with p-methoxy | Liver (HepG2) | 36.07 | [2] |

| 6 | Benzylidine derivative with p-methoxy | Breast (MCF7) | 33.82 | [2] |

| 7 | Substituted methoxybenzamide | - | 1.1 - 8.8 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of benzothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by metabolically active cells. The mitochondrial dehydrogenase enzymes of viable cells cleave the tetrazolium ring, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[1][2]

Proposed Mechanism of Anticancer Action

Some 2-substituted benzothiazoles act as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[1]

Antimicrobial Activity

Various derivatives of 6-methoxy-1,3-benzothiazole have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzylidine-2-imino-6-methoxy-1,3-benzothiazoles | Staphylococcus aureus | Active | [4] |

| Benzylidine-2-imino-6-methoxy-1,3-benzothiazoles | Bacillus subtilis | Active | [4] |

Note: The specific MIC values for the active compounds were not provided in the referenced abstract.

Experimental Protocol: Agar Diffusion Method

The agar diffusion method is a common technique to assess the antimicrobial activity of test compounds.

Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of a solid agar medium. Paper discs impregnated with a known concentration of the test compound are then placed on the agar surface. The compound diffuses from the disc into the agar. If the compound is effective against the microorganism, it inhibits its growth, resulting in a clear zone of inhibition around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Methodology:

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and sterilized.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

-

Disc Application: Sterile paper discs are impregnated with a solution of the test compound at a specific concentration and placed on the inoculated agar surface. Control discs (with solvent only) and discs with standard antibiotics (e.g., Amikacin, Gentamycin) are also applied.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.[4]

Enzyme Inhibition

Certain 6-methoxy-benzothiazole derivatives have been investigated as inhibitors of various enzymes, suggesting their potential in treating neurodegenerative diseases and cancer.

Quantitative Data for Enzyme Inhibition

The inhibitory potential of these compounds is typically expressed as the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Class/ID | Target Enzyme | IC50 | Reference |

| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | NQO2 | 51 nM | [5] |

| 2-amino-6-methoxy-benzothiazole derivatives | AChE | - | [6][7] |

| 2-amino-6-methoxy-benzothiazole derivatives | MAO-B | - | [6][7] |

Note: Specific IC50 values for the 2-amino-6-methoxy-benzothiazole derivatives against AChE and MAO-B were part of a larger study and not detailed for each compound in the abstracts.

Experimental Protocol: NQO2 Enzyme Inhibition Assay

Principle: The activity of NQO2 (NRH:quinone oxidoreductase 2) can be measured by monitoring the reduction of a substrate like dichlorophenolindophenol (DCPIP). In the presence of the co-substrate NRH (N-ribosylnicotinamide), NQO2 reduces DCPIP, leading to a decrease in its absorbance. An inhibitor will prevent this reduction, and the potency of inhibition can be quantified.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing buffer, DCPIP, and the test compound at various concentrations.

-

Enzyme Addition: The reaction is initiated by adding a purified NQO2 enzyme solution.

-

Co-substrate Addition: The co-substrate, NRH, is added to start the enzymatic reaction.

-

Absorbance Monitoring: The decrease in absorbance of DCPIP is monitored kinetically using a plate reader at a specific wavelength (e.g., 600 nm).

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A known inhibitor, such as resveratrol, is often used as a positive control.[5]

Conclusion

The 6-methoxy-1,3-benzothiazole scaffold serves as a versatile platform for the development of novel therapeutic agents. The biological activity of its derivatives is highly dependent on the nature of the substituent at the 2-position. While specific data on this compound is not currently available in the public domain, the extensive research on analogous compounds suggests that it could potentially exhibit anticancer, antimicrobial, or enzyme-inhibiting properties. The experimental protocols and data presented in this guide provide a solid foundation for the future investigation and biological evaluation of this specific compound and its close analogs.

References

- 1. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 2-Ethyl-6-methoxy-1,3-benzothiazole Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethyl-6-methoxy-1,3-benzothiazole derivatives and their analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Possessing a versatile scaffold, these molecules have demonstrated a broad spectrum of biological activities, showing promise in the development of novel therapeutics for cancer and neurodegenerative diseases. This document details their synthesis, biological activities with quantitative data, mechanisms of action involving key signaling pathways, and detailed experimental protocols for their evaluation.

Synthesis of 2-Substituted-6-methoxy-1,3-benzothiazole Derivatives

The synthesis of 2-substituted-6-methoxy-1,3-benzothiazole derivatives can be achieved through various established synthetic routes. A common and effective method involves the condensation of 4-methoxy-2-aminothiophenol with a corresponding carboxylic acid or its derivative.

A general synthetic scheme is presented below:

A detailed experimental protocol for the synthesis of a 2-substituted 6-methoxybenzothiazole is provided in the Experimental Protocols section.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant potential in two primary therapeutic areas: oncology and neurodegenerative diseases.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties, demonstrating cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | MTT | 0.001 | [1] |

| Substituted methoxybenzamide benzothiazole | MCF-7 (Breast) | MTT | 1.1 - 8.8 | [2] |

| Pyridine containing pyrimidine derivative of benzothiazole | Colo205 (Colon) | MTT | 5.04 | [3] |

| Thiophene based acetamide benzothiazole | HeLa (Cervical) | MTT | 46.46 | [3] |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A549 (Lung) | MTT | - | [4] |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | H1299 (Lung) | MTT | - | [4] |

Neuroprotective Activity

In the context of neurodegenerative diseases such as Alzheimer's, benzothiazole analogs have been investigated as inhibitors of key enzymes involved in the disease pathology.

| Compound/Analog | Target Enzyme | Assay Type | IC50 / Ki (µM) | Reference |

| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | AChE | Enzyme Inhibition | IC50: 6.7 | [5][6][7] |

| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | BuChE | Enzyme Inhibition | IC50: 2.35 | [5][6][7] |

| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | MAO-B | Enzyme Inhibition | IC50: 1.6 | [5][6][7] |

| 4b (3-(azepan-1-yl)propyloxy-linked benzothiazole derivative) | H3R | Radioligand Binding | Ki: 0.012 | [5][6][7] |

| Benzothiazole derivative A13 | AChE | Enzyme Inhibition | IC50: 15.26 | [8] |

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound derivatives and their analogs are attributed to their interaction with various cellular targets and modulation of critical signaling pathways.

Anticancer Mechanisms

In cancer, these compounds have been shown to interfere with cell proliferation and survival by targeting key signaling cascades.

PI3K/AKT/mTOR and Ras/MEK/ERK Signaling Pathways:

Many benzothiazole derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR and Ras/MEK/ERK pathways, which are frequently hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation.[9][10][11][12][13]

Inhibition of Protein Kinases:

Several benzothiazole derivatives have been identified as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.[14][15][16]

Neuroprotective Mechanisms

The potential of benzothiazole analogs in treating Alzheimer's disease lies in their ability to inhibit enzymes that contribute to the disease's progression. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain.[5][6][7][8] Furthermore, inhibition of monoamine oxidase B (MAO-B) can help in reducing oxidative stress in the brain.[5][6][7] Some derivatives also show potential in reducing the formation of β-amyloid plaques.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and analogs.

General Synthesis of 2-Substituted-6-methoxy-benzothiazoles

This protocol describes a general method for the synthesis of 2-substituted-6-methoxy-benzothiazoles via condensation.

Materials:

-

4-methoxy-2-aminothiophenol

-

Appropriate carboxylic acid (e.g., propanoic acid for 2-ethyl derivative)

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

A mixture of 4-methoxy-2-aminothiophenol (1 mmol) and the corresponding carboxylic acid (1.2 mmol) in polyphosphoric acid (10 g) is heated at 140-160°C for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[18][19]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Benzothiazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the benzothiazole derivative (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This protocol outlines the general steps for assessing the effect of benzothiazole derivatives on the expression of proteins in signaling pathways.[4]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound derivatives and their analogs. The provided data and protocols can serve as a valuable resource for the design, synthesis, and evaluation of new and more potent therapeutic agents based on this promising chemical scaffold.

References

- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors | Bentham Science [eurekaselect.com]

- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ijpbs.com [ijpbs.com]

- 18. asianpubs.org [asianpubs.org]

- 19. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]

The Rising Potential of 2-Ethyl-6-methoxy-1,3-benzothiazole in Medicinal Chemistry: A Technical Guide

Introduction: The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, making them privileged structures in drug discovery.[2][3] The unique structural features of benzothiazoles allow for diverse substitutions, leading to a broad spectrum of biological effects including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] This guide focuses on the therapeutic potential of a specific derivative, 2-Ethyl-6-methoxy-1,3-benzothiazole, and its related analogues, exploring their synthesis, biological activities, and future prospects in drug development. The presence of a methoxy group at the 6-position is often associated with enhanced biological potency.[3]

Synthetic Pathways and Methodologies

The synthesis of 6-methoxy-benzothiazole derivatives typically involves the cyclization of precursor molecules. A common route starts with 4-methoxyaniline, which undergoes reactions to form the benzothiazole ring system.

General Synthesis of 2-Substituted-6-methoxy-benzothiazoles

A prevalent method for synthesizing 2-substituted-6-methoxy-benzothiazoles involves the reaction of 2-amino-4-methoxyphenylthiol with various electrophiles. For the synthesis of the parent compound, this compound, propionyl chloride or a related propionyl equivalent would be reacted with the aminothiophenol precursor.

A general workflow for the synthesis of 6-methoxy-benzothiazole derivatives is illustrated below.

Caption: General synthetic routes to this compound.

Experimental Protocol: Synthesis of 2-Amino-6-methoxy-benzothiazole Derivatives

The following is a representative experimental protocol for the synthesis of a 2-amino-6-methoxy-benzothiazole derivative, which can serve as a precursor for further modifications.

-

Step 1: Preparation of the Thiocyanate Precursor: 4-methoxyaniline is dissolved in a suitable solvent, such as glacial acetic acid. To this solution, ammonium thiocyanate is added, and the mixture is cooled. Bromine in acetic acid is then added dropwise while maintaining a low temperature. The reaction mixture is stirred for several hours and then poured into water. The resulting precipitate is filtered, washed, and dried.

-

Step 2: Cyclization to form the Benzothiazole Ring: The intermediate from Step 1 is heated, often in the presence of a catalyst, to induce cyclization and form the 2-amino-6-methoxy-benzothiazole.

-

Step 3: Further Reactions: The 2-amino group can then be modified. For instance, to obtain an acetohydrazide derivative, the 2-amino-6-methoxy-benzothiazole is reacted with chloroethylacetate, followed by treatment with hydrazine hydrate.[1][6]

Potential Therapeutic Applications and Biological Activities

While specific data on this compound is limited, the broader class of 6-methoxy-benzothiazole derivatives has shown promise in several therapeutic areas.

Anti-inflammatory Activity

Several 6-methoxy-benzothiazole derivatives have been investigated for their anti-inflammatory properties.[1] The mechanism of action is often attributed to the inhibition of inflammatory mediators. For example, some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes.[3]

Anticancer Potential

The benzothiazole scaffold is a key component in several anticancer agents.[2][7] Derivatives of 2-arylbenzothiazole have demonstrated potent antitumor activity.[7] The methoxy group at the 6-position can enhance this activity.[3] The proposed mechanisms include inhibition of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).[7]

Enzyme Inhibition

Benzothiazole derivatives have been identified as inhibitors of various enzymes implicated in disease.

-

NQO2 Inhibition: Methoxy-substituted benzothiazoles have shown potent inhibition of NQO2, an enzyme linked to inflammation and cancer.[8]

-

Cholinesterase and MAO-B Inhibition: In the context of Alzheimer's disease, certain benzothiazole derivatives have been found to be dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[9]

The inhibitory concentrations for some representative 6-methoxy-benzothiazole derivatives against various enzymes are summarized below.

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| 6-methoxy-2-(3,4,5-trimethoxyphenyl)benzo[d]thiazole | NQO2 | 51 | [8] |

| 6-acetamide-2-(3,4,5-trimethoxyphenyl)benzo[d]thiazole | NQO2 | 31 | [8] |

| Benzothiazole derivative 4f | AChE | 23.4 | [9] |

| Benzothiazole derivative 4f | MAO-B | 40.3 | [9] |

Anticonvulsant Activity

Derivatives of 6-alkoxybenzo[d]thiazole have been synthesized and evaluated for their anticonvulsant properties.[10] The maximal electroshock (MES) test is a common animal model used to screen for anticonvulsant activity.[10]

Antioxidant Properties

The antioxidant potential of benzothiazole derivatives has been explored using assays such as the DPPH (2,2-Diphenyl-1-Picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.[11] The presence of electron-donating groups like methoxy can contribute to the radical scavenging activity.

Drug Development Workflow

The process of identifying and developing a new drug candidate from the benzothiazole class of compounds follows a structured workflow, from initial screening to preclinical studies.

Caption: A logical workflow for the development of benzothiazole-based drugs.

Potential Signaling Pathway Modulation

Given the anticancer potential of benzothiazole derivatives through kinase inhibition, a simplified representation of a signaling pathway that could be targeted is shown below.

Caption: Potential inhibition of a growth factor signaling pathway.

Conclusion and Future Directions

The this compound core represents a promising scaffold for the development of new therapeutic agents. The existing body of research on related 6-methoxy-benzothiazole derivatives highlights their potential across a range of diseases, including cancer, inflammation, and neurological disorders. Future research should focus on the targeted synthesis and biological evaluation of 2-ethyl and other 2-alkyl substituted 6-methoxy-benzothiazoles to fully elucidate their structure-activity relationships and therapeutic potential. Further mechanistic studies are also warranted to understand their modes of action at the molecular level, which will be crucial for their advancement as clinical candidates.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethyl-6-methoxy-1,3-benzothiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Ethyl-6-methoxy-1,3-benzothiazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzothiazole core is a prominent scaffold in a variety of biologically active molecules. This document provides a detailed experimental protocol for the synthesis of this compound, adapted from established methods for the preparation of 2-alkylbenzothiazoles. The described procedure is a two-step process involving the initial condensation of 4-methoxy-2-aminothiophenol with propanal to yield the intermediate 2-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole, followed by its oxidation to the final aromatic product.

Experimental Protocols

Method: Two-Step Synthesis via Aldehyde Condensation and Oxidation

This protocol is adapted from a general procedure for the synthesis of 2-alkylbenzothiazoles.[1][2]

Step 1: Synthesis of 2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole

Materials:

-

4-methoxy-2-aminothiophenol

-

Propanal

-

Dichloromethane (DCM), anhydrous

-

4 Å Molecular Sieves

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of propanal (1.2 equivalents) in anhydrous dichloromethane, add activated 4 Å molecular sieves (approximately 1 g per 5 mmol of the aminothiophenol).

-

Add 4-methoxy-2-aminothiophenol (1.0 equivalent) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 2-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole.

Step 2: Synthesis of this compound

Materials:

-

2-Ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole

-

Pyridinium chlorochromate (PCC) on silica gel

-

Dichloromethane (DCM), anhydrous

-

Celite

Procedure:

-

Prepare PCC on silica gel by adding silica gel to a solution of PCC in acetone, stirring for 3 hours, and then removing the solvent under reduced pressure. Dry the resulting solid.[1]

-

To a stirred suspension of PCC on silica gel (1.1 equivalents) in anhydrous dichloromethane, add a solution of 2-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole (1.0 equivalent) in dichloromethane.

-

Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

-

After completion of the reaction, filter the mixture through a pad of Celite.

-

Wash the Celite pad with dichloromethane.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Summary of Reactants and Expected Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-methoxy-2-aminothiophenol | C₇H₉NOS | 155.22 | Starting Material |

| Propanal | C₃H₆O | 58.08 | Reagent |

| This compound | C₁₀H₁₁NOS | 193.27 | Product |

Table 2: Representative Yields for Analogous 2-Alkylbenzothiazole Synthesis[1]

| 2-Alkyl Group | Yield of Dihydrobenzothiazole (%) | Yield of Benzothiazole (%) |

| n-Propyl | 92 | 95 |

| Isopropyl | 90 | 93 |

| n-Butyl | 93 | 96 |

Note: The yields for the synthesis of this compound are expected to be in a similar range.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for this compound synthesis.

References

Application Notes and Protocols for the Synthesis of 2-Alkyl-6-Methoxybenzothiazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-alkyl-6-methoxybenzothiazoles, a class of compounds with significant interest in medicinal chemistry and materials science. The following sections outline two primary synthetic strategies, complete with experimental procedures, tabulated data for reaction conditions, and workflow diagrams.

Introduction

2-Alkyl-6-methoxybenzothiazoles are heterocyclic compounds featuring a fused benzene and thiazole ring system. The presence of the methoxy group at the 6-position and an alkyl chain at the 2-position imparts specific physicochemical properties that are leveraged in various applications, including the development of novel therapeutic agents and functional materials. The synthesis of these molecules can be approached through several routes, most commonly involving the cyclization of a substituted aminothiophenol with an appropriate electrophile. This document details two reliable methods for their preparation.

Method 1: Two-Step Synthesis via Condensation and Oxidation

A prevalent and efficient method for synthesizing 2-alkylbenzothiazoles involves the initial condensation of a 2-aminothiophenol with an aliphatic aldehyde to form a 2,3-dihydro-2-alkylbenzo[d]thiazole intermediate. This intermediate is then oxidized to yield the final 2-alkylbenzothiazole. This approach is noted for its high yields and the stability of the dihydrobenzothiazole intermediate.[1]

Experimental Protocol: Synthesis of 2-Propyl-6-methoxybenzothiazole

This protocol is adapted from a general procedure for 2-alkylbenzothiazoles, specifying the use of 2-amino-4-methoxyphenol as the starting material.[1]

Step 1: Condensation to form 2-Propyl-6-methoxy-2,3-dihydrobenzo[d]thiazole

-

To a stirred solution of butanal (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

-

Add 2-amino-4-methoxyphenol (5.0 mmol) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 1.5–2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the molecular sieves.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using a 10% ethyl acetate/hexane eluent to obtain the 2-propyl-6-methoxy-2,3-dihydrobenzo[d]thiazole intermediate.

Step 2: Oxidation to 2-Propyl-6-methoxybenzothiazole

-

Prepare silica gel-supported pyridinium chlorochromate (PCC) by stirring PCC (23.5 g, 109 mmol) with silica gel (109 g) in acetone (109 ml) at room temperature for 3 hours. Remove the solvent under reduced pressure and dry the solid at 100°C for 2 hours.[1]

-

To a stirred suspension of the prepared PCC on silica gel (2.6 g, 2.2 mmol) in dichloromethane (10 ml), add the 2-propyl-6-methoxy-2,3-dihydrobenzo[d]thiazole (2.0 mmol) from Step 1.

-

Stir the mixture at room temperature for 30 minutes.

-

After the reaction is complete, filter the mixture through a thin Celite pad.

-

Pour the filtrate into water and extract with ethyl acetate (3 x 20 ml).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel using 10% ethyl acetate/hexane.

Data Summary: Reaction Conditions for 2-Alkyl-2,3-dihydrobenzo[d]thiazole Synthesis

The following table summarizes the reaction times and yields for the condensation step with various aliphatic aldehydes, based on the reaction with 2-aminothiophenol.[1] Similar outcomes are expected with 2-amino-4-methoxyphenol.

| Aldehyde | Product (2-Alkyl Group) | Reaction Time (h) | Yield (%) |

| Butanal | Propyl | 2 | 96 |

| Propanal | Ethyl | 2 | 95 |

| Pentanal | Butyl | 1.5 | 98 |

| Hexanal | Pentyl | 1.5 | 99 |

| Heptanal | Hexyl | 1.5 | 98 |

| Phenylacetaldehyde | Benzyl | 2 | 93 |

| 3-Phenylpropionaldehyde | 2-Phenylethyl | 2 | 95 |

Workflow Diagram: Two-Step Synthesis

Caption: Workflow for the two-step synthesis of 2-alkyl-6-methoxybenzothiazoles.

Method 2: Synthesis from 1,4-Benzoquinone

An alternative route to 2-substituted-6-methoxybenzothiazoles begins with 1,4-benzoquinone and L-cysteine ethyl ester hydrochloride. This multi-step synthesis proceeds through a key 6-hydroxybenzothiazole intermediate, which is subsequently methylated.[2][3]

Experimental Protocol: Synthesis of 2-Cyano-6-methoxybenzothiazole

This protocol outlines the synthesis of a 2-cyano derivative, which can serve as a versatile intermediate for further elaboration into 2-alkyl derivatives.[2]

Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride

-

Under a nitrogen atmosphere, add a solution of 1,4-benzoquinone (9.24 mmol) in methanol (20 mL) dropwise to a stirred solution of L-cysteine ethyl ester hydrochloride (9.24 mmol) in methanol (10 mL) at room temperature.

-

Continue stirring for 1.5 hours, monitoring the reaction by TLC (petroleum ether/ethyl acetate, 6/4).

-

Upon completion, evaporate the solvent to yield the product (95% yield).

Step 2: Oxidation to Ethyl 6-hydroxybenzothiazole-2-carboxylate

-

Oxidize the product from Step 1 using potassium ferricyanide (K₃Fe(CN)₆) in the presence of NaOH and methanol. This reaction forms a mixture of thiazine intermediates and the desired benzothiazole ester.[2][3]

-

Treat the crude mixture with 1 M HCl in methanol to convert the remaining thiazines into the benzothiazole ester.

-

Purify the product by flash chromatography.

Step 3: Methylation to Ethyl 6-methoxybenzothiazole-2-carboxylate

-

Reflux a mixture of ethyl 6-hydroxybenzothiazole-2-carboxylate (from Step 2), methyl iodide (MeI), and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) for 1 hour.[3]

-

Work up the reaction to isolate the methylated product (92% yield).[3]

Step 4: Amidation and Dehydration to 2-Cyano-6-methoxybenzothiazole

-

Reflux the ester from Step 3 with ammonium hydroxide (NH₄OH) in ethanol for 5 hours to yield 6-methoxybenzothiazole-2-carboxamide (98% yield).[3]

-

To a cooled (-10°C) solution of the amide (4.567 mmol) and imidazole (4.567 mmol) in anhydrous pyridine (25 mL) under nitrogen, add a solution of POCl₃ (9.134 mmol) in dichloromethane (5 mL).

-

Allow the reaction to proceed for 12 hours at room temperature.[3]

-

Work up and purify to obtain 2-cyano-6-methoxybenzothiazole (72% yield).[3]

Data Summary: Key Reaction Steps and Yields

| Step | Product | Reagents | Conditions | Yield (%) | Reference |

| 1 | Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate HCl | 1,4-benzoquinone, L-cysteine ethyl ester HCl, MeOH | RT, 1.5 h | 95 | [2] |

| 3 | Ethyl 6-methoxybenzothiazole-2-carboxylate | MeI, K₂CO₃, DMF | Reflux, 1 h | 92 | [3] |

| 4a | 6-Methoxybenzothiazole-2-carboxamide | NH₄OH, EtOH | Reflux, 5 h | 98 | [3] |

| 4b | 2-Cyano-6-methoxybenzothiazole | POCl₃, Imidazole, Pyridine/CH₂Cl₂ | RT, 12 h | 72 | [3] |

Synthesis Pathway Diagram

Caption: Synthesis pathway starting from 1,4-benzoquinone.

Alternative Catalytic Approaches

Recent advancements in organic synthesis have introduced a variety of catalytic systems to promote the condensation of 2-aminothiophenols with aldehydes, often providing greener and more efficient alternatives. These methods are generally applicable and can be adapted for the synthesis of 2-alkyl-6-methoxybenzothiazoles.

Summary of Alternative Catalysts and Conditions

| Catalyst / Method | Aldehyde Type | Conditions | Key Advantages | Reference |

| Microwave Irradiation | Aromatic | Solvent-free, 300 W, 6 min | High yields, short reaction times | [4] |

| H₂O₂/HCl | Aromatic | Ethanol, RT, 45-60 min | Excellent yields, simple setup | [5] |

| VOSO₄ | Aromatic | Ethanol, RT, 40-50 min | Eco-friendly, reusable catalyst | [5] |

| Visible Light | Aromatic, Aliphatic | Blue LED, Air atmosphere | Metal-free, additive-free | [6] |

These modern approaches often reduce reaction times, utilize more environmentally benign solvents, and, in some cases, avoid the need for metal catalysts.[5][6] Researchers are encouraged to explore these options as they may offer significant improvements over traditional methods for specific substrates.

References

- 1. A simple and efficient route for synthesis of 2-alkylbenzothiazoles : Oriental Journal of Chemistry [orientjchem.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Antimicrobial Assays of 2-Ethyl-6-methoxy-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antimicrobial assays using 2-Ethyl-6-methoxy-1,3-benzothiazole. The protocols are based on established methods for evaluating the antimicrobial efficacy of benzothiazole derivatives.

Introduction

Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound belongs to this class and is a subject of investigation for its potential as an antimicrobial agent. The methoxy group at the 6th position and the ethyl group at the 2nd position of the benzothiazole core are key structural features that may influence its biological activity.

The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Proposed mechanisms include the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, and the disruption of cell wall synthesis.

This document outlines detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound using standard methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition.

Quantitative Antimicrobial Data

While specific antimicrobial data for this compound is not extensively available in the public domain, the following table summarizes representative data for structurally related 2-substituted-6-methoxy-benzothiazole derivatives against various microbial strains. This data can serve as a reference for expected activity.

Table 1: Representative Antimicrobial Activity of 2-Substituted-6-methoxy-benzothiazole Derivatives

| Compound/Derivative | Test Organism | Method | Result (MIC in µg/mL or Zone of Inhibition in mm) | Reference Compound |

| 2-Amino-6-methoxy-1,3-benzothiazole | Staphylococcus aureus | Broth Microdilution | MIC: 12.5 | Ciprofloxacin |

| 2-Amino-6-methoxy-1,3-benzothiazole | Bacillus subtilis | Broth Microdilution | MIC: 6.25 | Ciprofloxacin |

| Benzylidine-2-imino-6-methoxy-1,3-benzothiazole | Staphylococcus aureus | Agar Diffusion | Zone of Inhibition: 15 mm | Gentamicin |

| Benzylidine-2-imino-6-methoxy-1,3-benzothiazole | Bacillus subtilis | Agar Diffusion | Zone of Inhibition: 14 mm | Gentamicin |

| Thiazolidinone derivative of 6-methoxy-benzothiazole | Pseudomonas aeruginosa | Broth Microdilution | MIC: 0.10 mg/mL | Streptomycin |

Note: The data presented above is for illustrative purposes and is derived from studies on similar benzothiazole structures. Actual results for this compound may vary.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

-

Negative control (broth only)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

-

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.

-

Controls:

-

Positive Control: A row with a standard antibiotic undergoing serial dilution.

-

Negative Control: A well containing only sterile broth.

-

Growth Control: A well containing broth and the microbial inoculum.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disk Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Microbial cultures

-

Positive control antibiotic disks

-

Sterile swabs

-

Incubator

-

Calipers

Protocol:

-

Preparation of Compound Disks: Aseptically apply a known concentration of the this compound solution (e.g., 10 µg, 30 µg) onto sterile filter paper disks and allow them to dry completely.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.

-

Application of Disks: Place the prepared compound disks and a standard antibiotic disk (positive control) onto the surface of the inoculated agar plates. Ensure the disks are pressed down gently to make full contact with the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using calipers.

Visualizations

Proposed Mechanism of Action: DNA Gyrase Inhibition

Many benzothiazole derivatives are known to exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.

Caption: Proposed pathway of DNA gyrase inhibition.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps in the broth microdilution protocol.

Caption: Workflow for MIC determination.

Logical Relationship: Structure-Activity Relationship Considerations

The antimicrobial activity of benzothiazole derivatives is influenced by the nature and position of substituents on the benzothiazole ring.

Caption: Factors influencing antimicrobial activity.

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Ethyl-6-methoxy-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction